molecular formula C19H15ClN4O2 B5851719 ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5851719
M. Wt: 366.8 g/mol
InChI Key: MCEQCQVDQYDODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a 3-chlorophenyl group at position 1, an amino group at position 2, and an ethyl carboxylate ester at position 2. The quinoxaline moiety, combined with electron-withdrawing (chlorophenyl) and electron-donating (amino) substituents, imparts unique electronic and steric properties to the molecule.

Properties

IUPAC Name

ethyl 2-amino-1-(3-chlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-2-26-19(25)15-16-18(23-14-9-4-3-8-13(14)22-16)24(17(15)21)12-7-5-6-11(20)10-12/h3-10H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEQCQVDQYDODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chloroaniline with ethyl 2-oxo-2H-pyrrole-3-carboxylate under acidic conditions to form the intermediate product. This intermediate is then cyclized with o-phenylenediamine in the presence of a dehydrating agent to yield the final compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure includes:

  • Amino group (-NH₂) at position 2

  • Ethyl ester (-COOEt) at position 3

  • 3-Chlorophenyl substituent at position 1

  • Pyrroloquinoxaline core

Functional GroupPotential ReactionsConditionsOutcomes
Amino groupAcetylation, alkylation, oxidationAcetyl chloride, alkyl halides, oxidizing agents (e.g., H₂O₂)Amide, alkylated amine, nitro group
Ethyl esterHydrolysis (acidic/basic)HCl, NaOHCarboxylic acid
ChlorophenylElectrophilic substitutionFriedel-Crafts, nitrationSubstituted phenyl derivatives

1.3.1 Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or pharmacokinetic profile.

Mechanism :

RCOOEt+H2OH+/OHRCOOH+EtOH\text{RCOOEt} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{EtOH}

1.3.2 Oxidation of the Amino Group

The primary amino group can be oxidized to form a nitro group (-NO₂), altering the compound’s electronic properties and reactivity. This reaction may involve oxidizing agents like hydrogen peroxide or peracetic acid.

Mechanism :

NH2H2O2NO2\text{NH}_2 \xrightarrow{\text{H}_2\text{O}_2} \text{NO}_2

1.4.1 Medicinal Chemistry

  • Cancer Research : Pyrroloquinoxaline derivatives are studied for anticancer activity, potentially via kinase inhibition or apoptosis induction .

  • Neuropharmacology : Structural analogs exhibit interactions with serotonin receptors (e.g., 5-HT₃), suggesting applications in neuropsychiatric disorders.

1.4.2 Material Science

  • Drug Development : The ester and amino groups enable further functionalization (e.g., prodrug synthesis), enhancing bioavailability or targeting.

Comparison with Similar Compounds

CompoundKey Structural FeaturesReactivity HighlightsApplications
Ethyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate4-Chlorophenyl substituentEnhanced lipophilicity for receptor bindingAnticancer, neuroprotective
Ethyl 2-amino-1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateHydroxypropyl groupIncreased water solubilityDrug candidate for cancer
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateDichlorophenyl groupHigher reactivity due to electron-withdrawing groupsPreliminary anticancer activity

Research Findings and Limitations

While direct data on ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is limited, structural analogs demonstrate:

  • Biological Potency : Substituents like chlorophenyl enhance lipophilicity and receptor affinity .

  • SAR Trends : Positional isomerism (e.g., 3-chlorophenyl vs. 4-chlorophenyl) significantly impacts activity, as seen in CK2 inhibition studies .

  • Synthetic Challenges : Multi-step synthesis requires precise control of reaction conditions to achieve high purity.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrroloquinoxaline compounds, including ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell growth and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant activity against a range of bacterial strains, potentially making it useful in developing new antibiotics . The chlorophenyl group contributes to its lipophilicity, enhancing membrane penetration and efficacy against microbial pathogens.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of pyrroloquinoxaline derivatives. This compound has shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Study Findings Reference
Anticancer Activity in Breast Cancer CellsDemonstrated significant reduction in cell viability and induction of apoptosis.
Antimicrobial Efficacy Against E. coliShowed inhibition of bacterial growth at low concentrations.
Neuroprotective Effects in Animal ModelsReduced neuronal damage and improved cognitive function in models of neurodegeneration.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with various molecular targets. It is known to inhibit enzymes such as tyrosine kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication, respectively. By binding to these enzymes, the compound can disrupt cellular processes, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at the phenyl ring (position 1) and functional groups at position 3. These modifications influence molecular weight, polarity, and reactivity:

Compound Name Molecular Formula Molecular Weight Substituents (Position 1) Functional Group (Position 3) Key Applications/Properties
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₁₉H₁₄Cl₂N₄O₂ 401.25 g/mol 3,5-dichlorophenyl Ethyl carboxylate Higher molecular weight due to Cl substituents
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₁₉H₂₄N₄O₂ 340.43 g/mol Hexyl Ethyl carboxylate Increased lipophilicity for membrane interactions
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₂₀H₁₅F₃N₄O₂ 424.36 g/mol 3-(trifluoromethyl)phenyl Ethyl carboxylate Enhanced electron-withdrawing effects
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) C₁₈H₁₂N₆ 312.33 g/mol 4-aminophenyl Nitrile 91% corrosion inhibition efficiency in acidic media

Key Observations :

  • Trifluoromethyl groups introduce strong electron-withdrawing effects, altering electronic distribution and reactivity .
  • Aminophenyl substituents (as in AHPQC) improve adsorption on metal surfaces via lone-pair electrons and π-orbital interactions, critical for corrosion inhibition .

Comparative Research Findings: Corrosion Inhibition

The AHPQC analog (2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile) demonstrates exceptional corrosion inhibition (91% efficiency) for C38 steel in 1 M HCl. Key mechanisms include:

  • Adsorption behavior: Follows the Langmuir isotherm, suggesting monolayer adsorption on the steel surface .
  • Electrochemical performance: Polarization studies show mixed anodic-cathodic inhibition, with charge-transfer resistance (Rₚ) increasing from 76 kΩ·cm² (blank) to >700 kΩ·cm² (with AHPQC) .
  • XPS analysis : Confirms chemisorption via binding energy shifts in C 1s and N 1s spectra, contradicting initial claims of physical adsorption .

Comparison with Other Derivatives :

  • Ethyl carboxylate esters (e.g., ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate) lack the nitrile group of AHPQC, which may reduce electron density and adsorption strength .
  • Dichlorophenyl derivatives (e.g., ) exhibit higher molecular weights but lower inhibition efficiency due to reduced π-electron availability compared to aminophenyl analogs .

Critical Analysis of Substituent Effects

  • Electron-donating groups (e.g., -NH₂ at position 4-phenyl in AHPQC) enhance adsorption and inhibition by strengthening interactions with metal surfaces .
  • Electron-withdrawing groups (e.g., -Cl, -CF₃) may reduce inhibition efficiency but improve thermal and oxidative stability .
  • Steric effects : Bulky substituents (e.g., hexyl) can hinder molecular packing on surfaces, reducing efficacy in corrosion inhibition .

Biological Activity

Ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a quinoxaline derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C19H15ClN4O2
  • CAS Number: 328039-46-9

The compound belongs to the class of quinoxaline derivatives, which are known for their broad range of biological activities including anticancer, antimicrobial, and antiviral properties .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, demonstrating promising results:

Cell Line IC50 (µM) Reference Drug Reference IC50 (µM)
HeLa0.126Doxorubicin3.23
SMMC-77210.071Doxorubicin3.23
K5620.164Doxorubicin3.23

The compound exhibited significant growth inhibition in melanoma and leukemia cell lines, with a growth inhibition percentage of up to 55.75% against certain tumor types .

The mechanism of action involves the inhibition of key enzymes such as:

  • Tyrosine Kinases: These enzymes are crucial for cell signaling pathways that regulate cell growth and proliferation.
  • Topoisomerases: Inhibiting these enzymes disrupts DNA replication and repair processes.

By targeting these molecular pathways, this compound can effectively inhibit cancer cell proliferation and induce apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine enhances the biological activity of quinoxaline derivatives. The following observations have been made regarding substitutions on the aromatic rings:

  • Substituents that are electron-withdrawing (e.g., Cl) generally increase activity compared to electron-donating groups (e.g., CH₃).
  • The aliphatic linker at specific positions enhances anticancer activity, while N-linkers tend to decrease it .

Antimicrobial and Antiviral Properties

In addition to its anticancer potential, this compound has shown promising antimicrobial and antiviral properties. Research indicates that it may inhibit various pathogens by interacting with biological macromolecules. For instance:

  • The compound has been evaluated for its efficacy against viral infections with some derivatives showing significant antiviral activity against HIV with EC50 values lower than those of standard antiviral agents .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

  • Anticancer Evaluation: A study reported that derivatives similar to this compound displayed IC50 values in the low micromolar range against multiple cancer types, indicating strong potential as therapeutic agents .
  • Synthetic Routes: Various synthetic pathways have been developed to enhance yield and purity, facilitating further exploration into its biological effects. These methods often involve multi-step reactions starting from simpler precursors .

Q & A

Basic: How can researchers optimize the multi-step synthesis of ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?

Answer:
Optimization involves refining reaction conditions and purification steps:

  • Reaction Parameters : Adjust temperature (e.g., 60–80°C for cyclization) and solvent choice (polar aprotic solvents like DMF enhance yield) .
  • Catalysts : Use transition-metal catalysts (e.g., Pd for cross-coupling) to improve regioselectivity .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product .
  • Analytical Validation : Confirm intermediates via TLC and final product purity via HPLC (>95%) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions (e.g., 3-chlorophenyl proton shifts at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 401.247 for [M+H]+) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry using SHELX software for single-crystal analysis .
  • Elemental Analysis : Verify C, H, N, Cl content (±0.4% theoretical) to confirm stoichiometry .

Basic: What in vitro assays are recommended for initial screening of anticancer activity?

Answer:

  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, FGFR) via fluorescence-based kinase activity assays .
  • DNA Intercalation : Employ ethidium bromide displacement assays (fluorescence quenching) to assess DNA-binding affinity .

Advanced: How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

  • Dynamic Effects : Analyze temperature-dependent NMR to detect conformational exchange (e.g., rotameric splitting) .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (Gaussian/B3LYP) .
  • Impurity Profiling : Use LC-MS/MS to identify side products (e.g., dechlorinated byproducts) and adjust synthesis .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in pyrroloquinoxaline derivatives?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with naphthyl or trifluoromethyl groups) .
  • Biological Profiling : Compare IC50 values across analogs to identify critical functional groups (e.g., ester vs. amide derivatives) .
  • Molecular Docking : Use AutoDock/Vina to predict binding modes with targets (e.g., ATP-binding pockets in kinases) .

Advanced: How should researchers design experiments to address discrepancies in enzyme inhibition data?

Answer:

  • Assay Replication : Repeat under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., staurosporine for kinases) .
  • Off-Target Screening : Use proteome-wide activity-based profiling (ABPP) to identify non-specific interactions .
  • Cellular Validation : Confirm target engagement via Western blot (e.g., phosphorylated ERK reduction in treated cells) .

Advanced: What methodologies are recommended for studying the compound’s interaction with DNA?

Answer:

  • Circular Dichroism (CD) : Monitor DNA conformational changes (e.g., B-to-Z transitions) upon compound binding .
  • Fluorescence Titration : Measure quenching of ethidium bromide-DNA complex fluorescence to calculate binding constants .
  • Molecular Dynamics (MD) : Simulate intercalation dynamics (e.g., CHARMM force fields) to predict binding stability .

Advanced: How can computational modeling enhance understanding of adsorption mechanisms in corrosion studies?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for adsorption on metal surfaces .
  • Monte Carlo Simulations : Model inhibitor-metal interactions under acidic conditions (e.g., HCl) to predict adsorption efficiency .
  • XPS Validation : Correlate simulated adsorption energies with experimental XPS data (e.g., Fe-N binding at 711.6 eV) .

Advanced: What experimental approaches mitigate stability issues during long-term storage?

Answer:

  • Degradation Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products .
  • Lyophilization : Improve shelf life by storing as a lyophilized powder under inert gas (N2) .
  • pH Optimization : Formulate in buffered solutions (pH 6–7) to prevent ester hydrolysis .

Advanced: How can researchers validate the compound’s mechanism of action in vivo?

Answer:

  • Pharmacokinetics (PK) : Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS in rodent models .
  • Xenograft Models : Assess tumor growth inhibition in nude mice (e.g., HCT116 colorectal xenografts) .
  • Biomarker Analysis : Quantify target modulation (e.g., reduced p-FGFR in tumor tissues via immunohistochemistry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.